molecular formula C23H22BNO B166798 (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 131180-90-0

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No. B166798
M. Wt: 339.2 g/mol
InChI Key: GXAMQZFEKIDKAP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (TPHOP) is a newly discovered compound that has potential applications in a variety of scientific fields. It is a heterocyclic organic compound with a unique structure and properties. TPHOP is an interesting molecule due to its ability to interact with a variety of compounds and its potential for use in a variety of scientific and industrial applications.

Scientific Research Applications

Asymmetric Reduction and Asymmetric Synthesis

  • Application : This compound is used as a catalyst in the asymmetric borane reduction of perfluoroalkyl ketones . It’s also used in the enantioselective synthesis of α-hydroxy acids, α-amino acids, C2 symmetrical ferrocenyl diols, and propargyl alcohols .
  • Results : The use of this catalyst can lead to high enantioselectivity in the reduction of ketones and the synthesis of various compounds .

Preparation of Diospongin B

  • Application : This compound is used in the preparation of (-)-diospongin B .
  • Results : The use of this catalyst can lead to high enantioselectivity in the synthesis of various compounds .

Asymmetric Reduction of Prochiral Ketones

  • Application : This compound is used in the asymmetric reduction of prochiral ketones .
  • Results : The use of this catalyst can lead to high enantioselectivity in the reduction of ketones .

properties

IUPAC Name

(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMQZFEKIDKAP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447842
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

CAS RN

131180-90-0
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
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(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 6
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Citations

For This Compound
1
Citations
MN Noshi - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
1H, 3H‐Pyrrolo[1,2‐c][1,3,2]oxazaborole, tetrahydro‐1,3,3‐triphenyl‐, (3aS)‐ and 1H, 3H‐Pyrrolo[1,2‐c][1,3,2]oxazaborole, tetrahydro‐1,3,3‐triphenyl‐, (3aR)‐ - Noshi - Major …
Number of citations: 0 onlinelibrary.wiley.com

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